molecular formula C8H5BrFN3S B1519432 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 1094640-20-6

5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1519432
CAS RN: 1094640-20-6
M. Wt: 274.12 g/mol
InChI Key: KZPKTRBKOYBMFZ-UHFFFAOYSA-N
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Description

The compound “5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine” is a chemical compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The thiadiazole ring is substituted at the 5-position with a 3-bromo-5-fluorophenyl group and at the 2-position with an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the 3-bromo-5-fluorophenyl group, and the amine group. The bromo and fluoro substituents on the phenyl ring are halogens, which are often involved in various chemical reactions due to their reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the halogens (bromine and fluorine) and the amine group. The halogens might undergo substitution reactions, while the amine group could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens might increase its molecular weight and could influence its solubility in various solvents .

Scientific Research Applications

Noncovalent Interactions and Crystallography

The analysis of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which share structural motifs with 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine, provides insights into the importance of halogen substitutions (Br and F) for molecular stability and crystal packing. These studies, through quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis, reveal how halogen atoms influence the orientation and intermolecular bonding within crystal structures, suggesting potential applications in designing materials with specific crystallographic properties (El-Emam et al., 2020).

Anticancer and Antitubercular Agents

Derivatives of 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine have been explored for their anticancer and antitubercular activities. Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines demonstrate significant in vitro antitumor activities against various cancer cell lines, including breast cancer, and exhibit antitubercular activity, indicating their potential as therapeutic agents (Chandra Sekhar et al., 2019).

Fluorescence Probes for Molecular Medicine

Investigations into the dual fluorescence effects of 2-amino-1,3,4-thiadiazoles reveal their potential as fluorescent probes for biological and molecular medicine applications. These effects, related to charge transfer within molecules and influenced by specific molecular aggregations, open avenues for using such compounds in fluorescence-based diagnostic and research tools (Budziak et al., 2019).

Corrosion Inhibition

Research on thiazole and thiadiazole derivatives, including structures related to 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine, indicates their effectiveness as corrosion inhibitors for metals like iron. Quantum chemical parameters and molecular dynamics simulations suggest these compounds can form strong interactions with metal surfaces, highlighting their potential in materials science and engineering (Kaya et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPKTRBKOYBMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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